molecular formula C13H17N5O3S B1621235 2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide CAS No. 306935-29-5

2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide

Cat. No.: B1621235
CAS No.: 306935-29-5
M. Wt: 323.37 g/mol
InChI Key: IXFMMRAIEJMDDU-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core (2,6-dioxo-2,3-dihydropyrimidin) substituted with an isopropyl group at position 3 and a 4-methylthiazol-2-yl moiety at position 3.

Properties

IUPAC Name

2-[5-(4-methyl-1,3-thiazol-2-yl)-2,6-dioxo-3-propan-2-ylpyrimidin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-7(2)17-4-9(11-15-8(3)6-22-11)12(20)18(13(17)21)5-10(19)16-14/h4,6-7H,5,14H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFMMRAIEJMDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CN(C(=O)N(C2=O)CC(=O)NN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371535
Record name 2-[5-(4-Methyl-1,3-thiazol-2-yl)-2,6-dioxo-3-(propan-2-yl)-3,6-dihydropyrimidin-1(2H)-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-29-5
Record name 3,6-Dihydro-3-(1-methylethyl)-5-(4-methyl-2-thiazolyl)-2,6-dioxo-1(2H)-pyrimidineacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Methyl-1,3-thiazol-2-yl)-2,6-dioxo-3-(propan-2-yl)-3,6-dihydropyrimidin-1(2H)-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide is a synthetic derivative of pyrimidine and thiazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a complex structure that includes a pyrimidine core substituted with isopropyl and thiazole groups. The presence of multiple functional groups may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with cyclin-dependent kinases (CDKs), particularly CDK2. These interactions can influence cell cycle progression and apoptosis in cancer cells:

  • CDK Inhibition : Compounds in this class have been shown to inhibit CDK activity, which is crucial for regulating the cell cycle. For instance, CDK inhibitors can induce apoptosis in cancer cells by reducing the expression of anti-apoptotic proteins like Mcl-1 .
  • Selective Targeting : The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyrimidine components can enhance selectivity towards specific CDKs, such as CDK9 over CDK2, which is critical for developing targeted cancer therapies .

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For example:

  • In vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines, including HCT116 and primary chronic lymphocytic leukemia (CLL) cells. These studies suggest that these compounds can significantly reduce cell viability at low concentrations (GI50 < 10 nM) .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics:

PropertyValue
Human Intestinal Absorption+0.9568
Blood-Brain Barrier Penetration+0.9386
P-glycoprotein SubstrateNon-substrate
CYP450 Inhibitory PromiscuityLow

These properties suggest potential for oral bioavailability and minimal central nervous system side effects .

Case Studies

A notable case study involved a compound structurally related to this compound which was tested in preclinical models for its effects on lipid levels and cardiovascular safety. The results indicated significant reductions in LDL cholesterol without adverse effects on heart function .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole and pyrimidine have significant anticancer properties. For instance, compounds similar to 2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study demonstrated that certain thiazole-containing compounds exhibited potent antiproliferative effects against various cancer cell lines, including HCT-116 cells, with IC50 values in the nanomolar range .

CompoundStructureActivityIC50 (nM)
Example 1Thiazole derivativeCDK inhibitor<10
Example 2Pyrimidine derivativeAntiproliferative3–7

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Research has shown that compounds containing thiazole rings can exhibit significant antibacterial and antifungal properties. The incorporation of such moieties into the structure of this compound may enhance its efficacy against various pathogens .

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer activities. The study found that this compound showed promising results against breast cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives. The results indicated that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the structural features of these compounds are critical for their antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Dihydropyrimidinone 3-Isopropyl, 5-(4-methylthiazol-2-yl) Acetohydrazide
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () Oxadiazole-thione Pyrimidinylthio-methyl Thione, oxadiazole
Coumarin-tetrazolyl-pyrimidinone derivatives () Pyrimidin-2(1H)-one Coumarin, tetrazolyl Acetophenone, coumarin
5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one () Indole-oxadiazole Aryl imino, mercapto-oxadiazole Oxadiazole, indole
Difluorophenyl-thiazolyl acetohydrazides () Dihydropyrazole-thiazole 2,6-Difluorophenyl, phenyl Acetohydrazide, thiazole

Key Observations :

  • The target compound’s dihydropyrimidinone core distinguishes it from oxadiazole () or indole-based analogs ().
  • The acetohydrazide group is shared with ’s derivatives, enabling similar reactivity in further functionalization .

Key Observations :

  • The target compound’s acetohydrazide group likely forms via hydrazine-mediated reactions , akin to .
  • Heterocyclization using CS₂/KOH () is a common method for oxadiazole or thiazole formation, which may apply to the target’s thiazolyl substituent .

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target increases hydrophobicity compared to polar coumarin () or difluorophenyl () substituents.
  • Solubility : The acetohydrazide group improves water solubility relative to purely aromatic analogs (e.g., ’s oxadiazole-thione).
  • Stability: The dihydropyrimidinone core may exhibit lower oxidative stability than pyrimidin-2(1H)-ones () due to the saturated ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3-Isopropyl-5-(4-methylthiazol-2-yl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetohydrazide

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